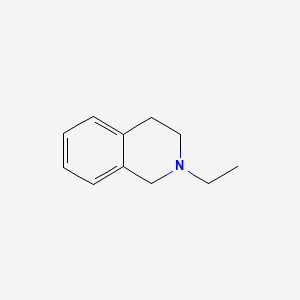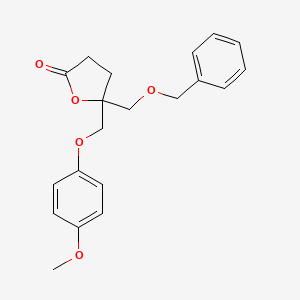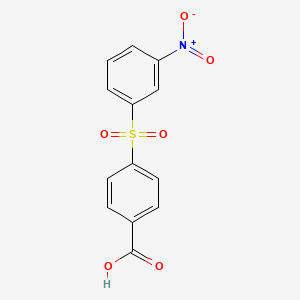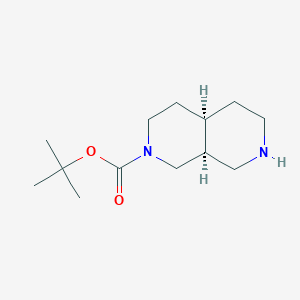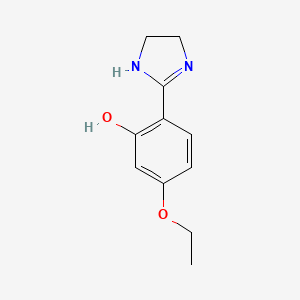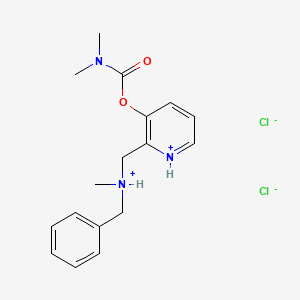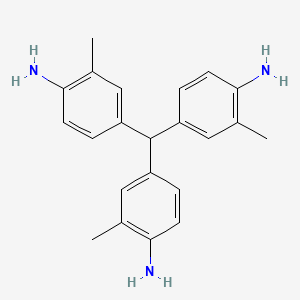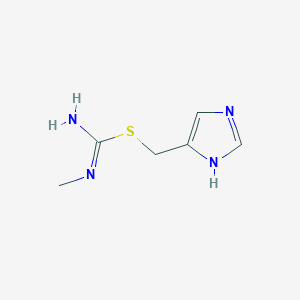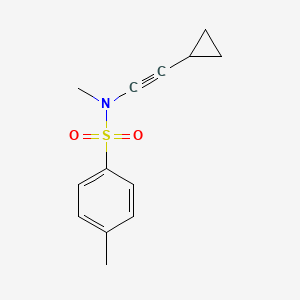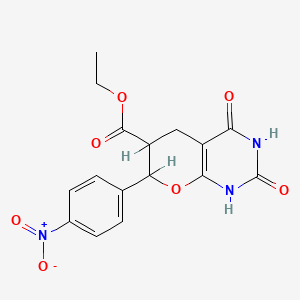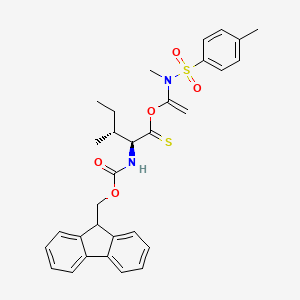![molecular formula C7H8N4 B12814485 5-hydrazinyl-1H-benzo[d]imidazole](/img/structure/B12814485.png)
5-hydrazinyl-1H-benzo[d]imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydrazinyl-1H-benzo[d]imidazole: is a heterocyclic compound that contains both an imidazole ring and a hydrazine functional group. Imidazoles are known for their versatility and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of the hydrazine group in this compound adds to its reactivity, making it a valuable intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-hydrazinyl-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors. One common method is the reaction of o-phenylenediamine with hydrazine derivatives under acidic or basic conditions. The reaction can be catalyzed by various agents, including acids, bases, or metal catalysts, to improve yield and selectivity.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and high yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydrazine group in 5-hydrazinyl-1H-benzo[d]imidazole can undergo oxidation to form various products, including azo compounds.
Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.
Substitution: The imidazole ring can participate in substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents, alkylating agents, and acylating agents can be used under appropriate conditions.
Major Products Formed:
Oxidation: Azo compounds and other oxidized derivatives.
Reduction: Hydrazones and reduced imidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: 5-Hydrazinyl-1H-benzo[d]imidazole is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Medicine: Research has shown that derivatives of this compound exhibit antimicrobial, antifungal, and anticancer activities. These properties make it a promising candidate for drug development.
Industry: In the industrial sector, the compound is used in the synthesis of dyes, pigments, and other functional materials. Its versatility allows for its incorporation into various products with specific properties.
Mécanisme D'action
The mechanism of action of 5-hydrazinyl-1H-benzo[d]imidazole involves its interaction with molecular targets such as enzymes and proteins. The hydrazine group can form covalent bonds with active sites, leading to inhibition or modification of the target molecule. This interaction can disrupt normal biological processes, making the compound effective in various therapeutic applications.
Comparaison Avec Des Composés Similaires
1H-benzo[d]imidazole: Lacks the hydrazine group, making it less reactive in certain chemical reactions.
2-Hydrazinyl-1H-benzo[d]imidazole: Similar structure but with the hydrazine group at a different position, leading to different reactivity and properties.
5-Amino-1H-benzo[d]imidazole: Contains an amino group instead of a hydrazine group, resulting in different chemical behavior.
Uniqueness: 5-Hydrazinyl-1H-benzo[d]imidazole is unique due to the presence of both the imidazole ring and the hydrazine group. This combination provides a distinct set of chemical properties and reactivity, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C7H8N4 |
|---|---|
Poids moléculaire |
148.17 g/mol |
Nom IUPAC |
3H-benzimidazol-5-ylhydrazine |
InChI |
InChI=1S/C7H8N4/c8-11-5-1-2-6-7(3-5)10-4-9-6/h1-4,11H,8H2,(H,9,10) |
Clé InChI |
KZDNAAHZEAIQQT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1NN)NC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


